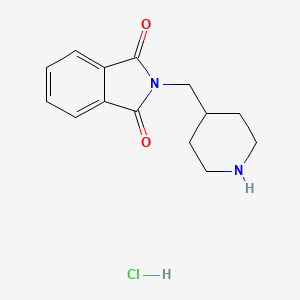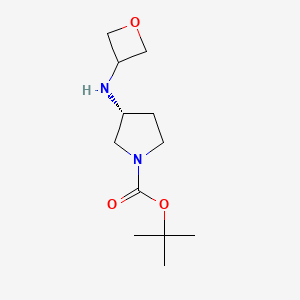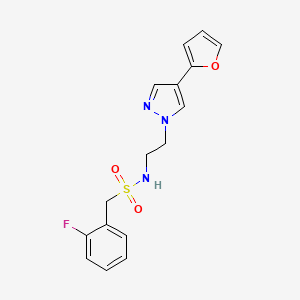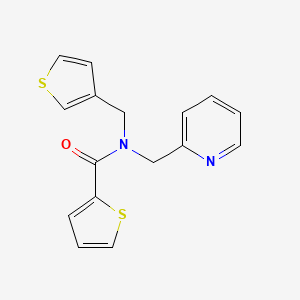
2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Vue d'ensemble
Description
2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves the reaction of piperidine with appropriate reagents to form the desired compound. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to ensure the formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and controlled environments to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced forms of the compound, as well as substituted derivatives. These products may have different applications and properties compared to the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological molecules and pathways. It can serve as a tool to investigate the effects of chemical modifications on biological systems.
Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can be explored for the development of new drugs or treatments.
Industry: In industry, this compound can be used in the production of various chemical products. Its unique properties may make it suitable for applications in materials science, pharmaceuticals, and other industrial processes.
Mécanisme D'action
The mechanism by which 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Some similar compounds include 2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride and 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride.
Uniqueness: 2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups may confer distinct properties and applications.
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;/h1-4,10,15H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHPNGHVFENRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

![METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2782116.png)


![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)

![1-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2782125.png)

![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2782131.png)

